

In-Depth Technical Guide: RdRP-IN-3 (CAS 2641299-75-2)

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Compound of Interest

Compound Name: RdRP-IN-3

Cat. No.: B15145271

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Abstract

RdRP-IN-3 is a novel small molecule inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication. With a CAS number of 2641299-75-2, this compound presents a promising avenue for the development of new anti-influenza therapeutics. This document provides a comprehensive technical overview of **RdRP-IN-3**, including its chemical properties, mechanism of action, and available in vitro efficacy data. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the research community.

Chemical and Physical Properties

RdRP-IN-3 is a substituted polycyclic pyridone derivative. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	2641299-75-2
Molecular Formula	C ₂₅ H ₂₁ N ₃ O ₄
Molecular Weight	427.46 g/mol

Mechanism of Action

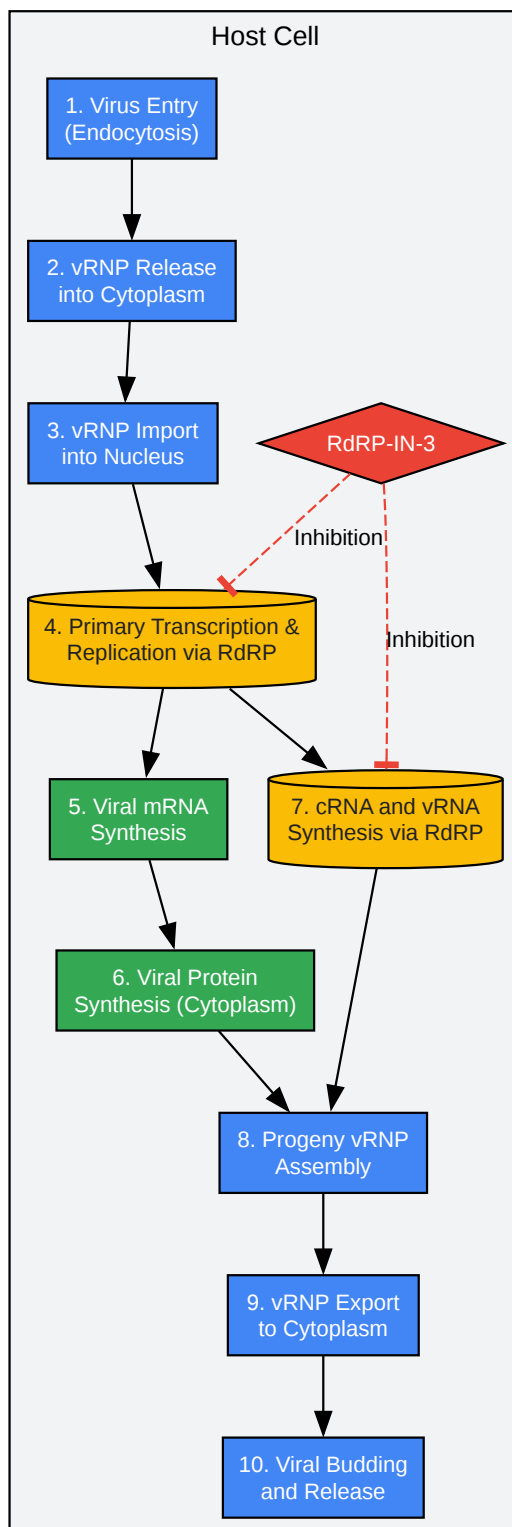
RdRP-IN-3 functions as a direct inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP).[1] The RdRP is a crucial enzyme complex responsible for the transcription and replication of the viral RNA genome within the host cell.[2][3] By targeting this enzyme, **RdRP-IN-3** effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles and inhibiting the spread of the infection.

The general mechanism of RdRP inhibition by small molecules can occur through several strategies, including targeting the active site for nucleotide incorporation or binding to allosteric sites to induce conformational changes that impair enzyme function. While the precise binding site of **RdRP-IN-3** on the influenza RdRP complex has not been explicitly detailed in the available literature, its inhibitory action disrupts the core function of this essential viral enzyme.

Signaling Pathway of Influenza Virus Replication and RdRP Inhibition

The following diagram illustrates the central role of RdRP in the influenza virus life cycle and the point of intervention for **RdRP-IN-3**.

Influenza Virus Replication and Inhibition Pathway

[Click to download full resolution via product page](#)Caption: Inhibition of viral RNA synthesis by **RdRP-IN-3**.

Quantitative Efficacy Data

The primary publication on **RdRP-IN-3** reports its inhibitory activity against influenza A virus in a cell-based assay. The following table summarizes the key quantitative data.

Assay	Virus Strain	Cell Line	IC ₅₀ (μM)
Antiviral Activity	Influenza A/WSN/33 (H1N1)	MDCK	0.87

Data extracted from Tang L, et al. J Med Chem. 2021 Oct 14;64(19):14465-14476.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature for the evaluation of **RdRP-IN-3**.

In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of the compound required to inhibit the virus-induced cytopathic effect (CPE) by 50% (IC₅₀).

Materials:

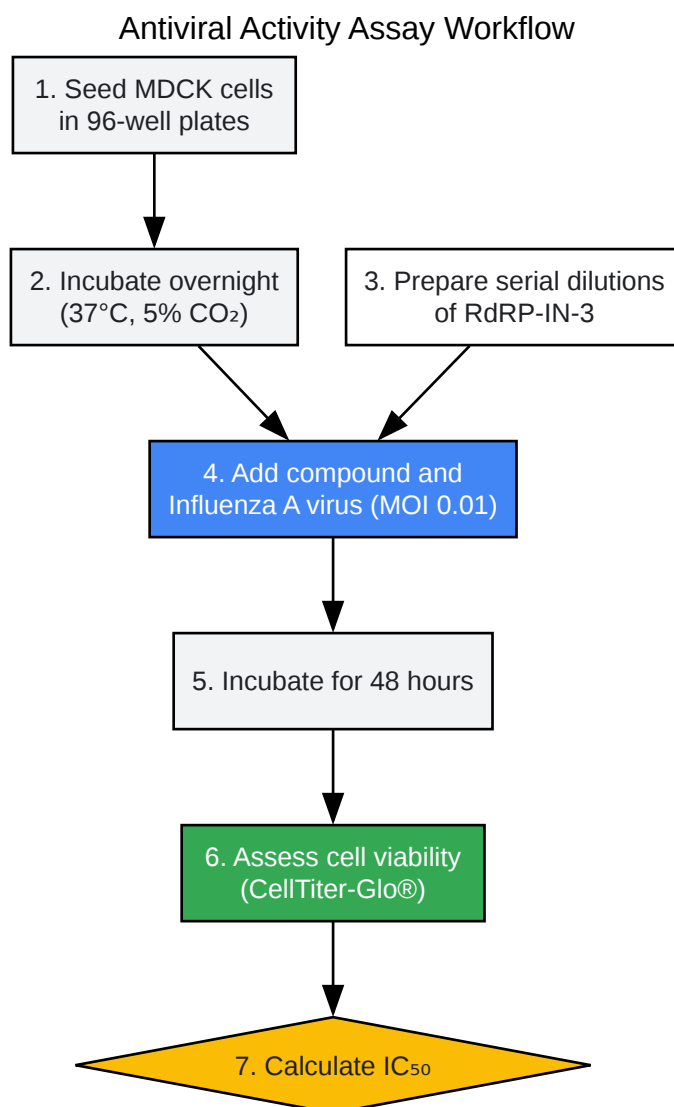
- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
- DMEM supplemented with 1% Bovine Serum Albumin (BSA) and 2 μg/mL TPCK-treated trypsin
- Influenza A/WSN/33 (H1N1) virus stock
- **RdRP-IN-3** stock solution in DMSO
- CellTiter-Glo® Luminescent Cell Viability Assay kit

- 96-well microplates

Procedure:

- Cell Seeding: Seed MDCK cells in 96-well plates at a density of 2×10^4 cells/well in DMEM with 10% FBS and incubate overnight at 37°C in a 5% CO₂ atmosphere.
- Compound Preparation: Prepare serial dilutions of **RdRP-IN-3** in infection medium (DMEM with 1% BSA and 2 µg/mL TPCK-trypsin).
- Infection: Aspirate the growth medium from the MDCK cell monolayers. Add the diluted compound to the wells, followed by the addition of influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere until the virus control wells show 90-100% CPE.
- Viability Measurement: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
- Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram



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Caption: Workflow for determining the in vitro antiviral activity.

Conclusion

RdRP-IN-3 is a potent inhibitor of influenza A virus replication in vitro, acting through the inhibition of the viral RNA-dependent RNA polymerase. The data presented in this guide provide a foundational understanding of this compound for researchers in the field of antiviral drug discovery. Further studies are warranted to elucidate its precise binding mode, in vivo efficacy, and safety profile to fully assess its therapeutic potential.

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